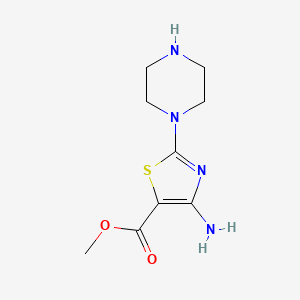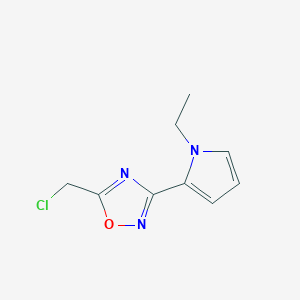
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol1. It is used for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole. However, it’s available for purchase from various suppliers for research purposes123.Molecular Structure Analysis
The molecular structure of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring attached to a chloromethyl group and a 1-ethyl-1H-pyrrol-2-yl group1.
Chemical Reactions Analysis
Specific chemical reactions involving 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized for their potential in various applications. The synthesis involves reactions with different nucleophiles, showcasing its versatility as a building block in medicinal chemistry. For instance, its reaction with pyrrolidine, piperidine, and morpholine has led to the creation of novel compounds with potential biological activity (Rao et al., 2014). Another study has explored the optical properties of novel oxadiazole derivatives, demonstrating how structural modifications can influence their absorption and emission characteristics, relevant for materials science applications (Ge et al., 2014).
Biological Applications
Several studies have investigated the fungicidal, antibacterial, and antitubercular properties of oxadiazole derivatives. A notable example includes the evaluation of oxadiazole derivatives for their fungicidal activity against rice sheath blight, a major disease affecting rice crops in China, highlighting the compound's potential in agricultural applications (Chen et al., 2000). Furthermore, the antimicrobial activities of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have been studied, showing strong antimicrobial properties against various strains, underscoring their potential in developing new antimicrobial agents (Krolenko et al., 2016).
Chemical Properties and Reactions
The compound's multifunctional nature has been exploited in synthesizing a range of 1,2,5-oxadiazole derivatives. Investigations into its chemical properties, including acylation of the amino group and reactions with N- and S-nucleophiles, have revealed its potential as a synthon for creating diverse chemical structures, which could have wide-ranging applications in drug development and materials science (Stepanov et al., 2019).
Safety And Hazards
The safety and hazards associated with 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not specified in the sources I found. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Orientations Futures
The future directions for the use of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not specified in the sources I found. However, given its use in pharmaceutical testing2, it may have potential applications in the development of new drugs or therapies.
Please note that this analysis is based on the information available from the sources I found. For more detailed information, further research and analysis would be required.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPPAQVGJULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



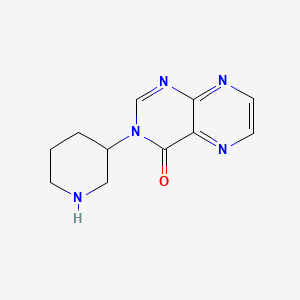
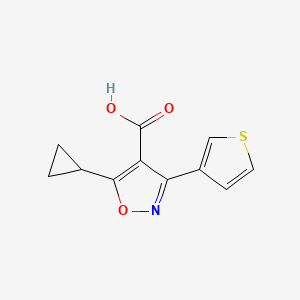
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
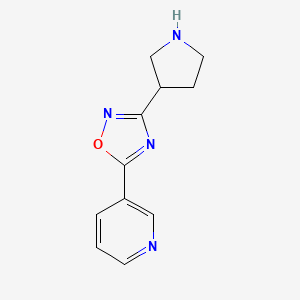
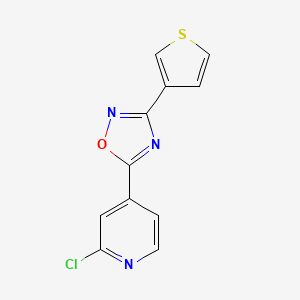
![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
![3-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1434377.png)
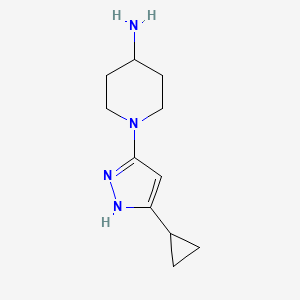
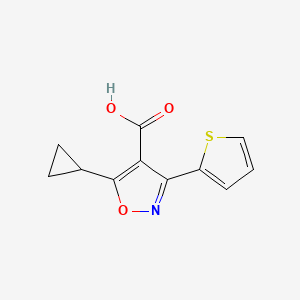
![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)
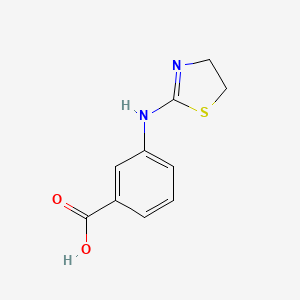
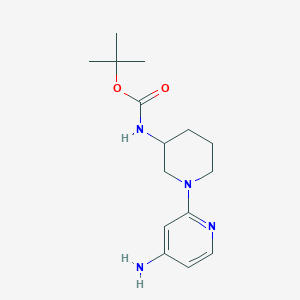
![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)
